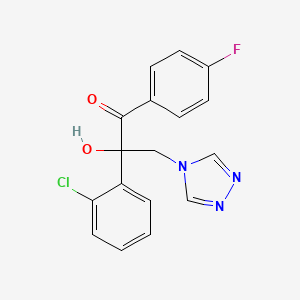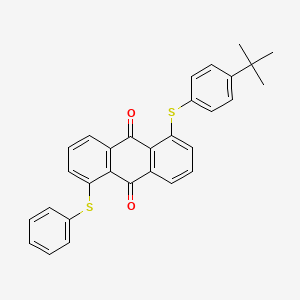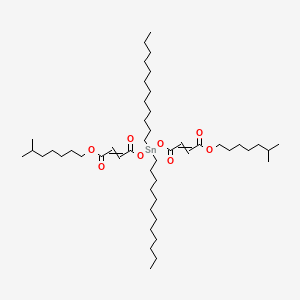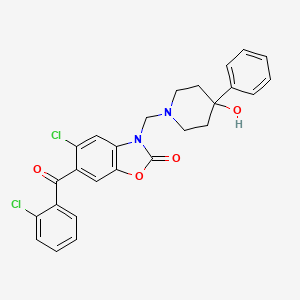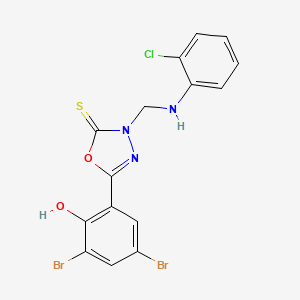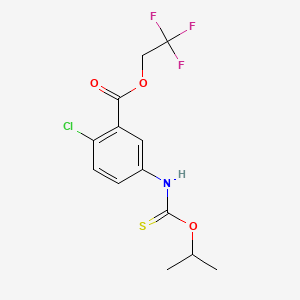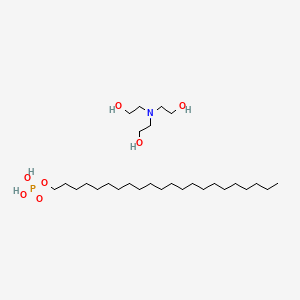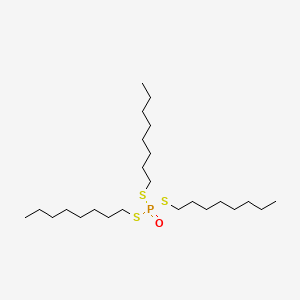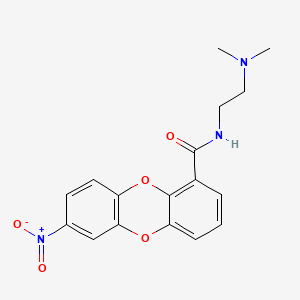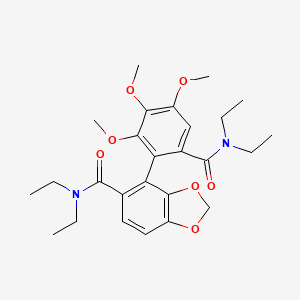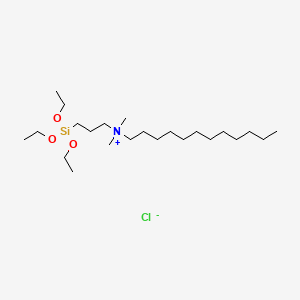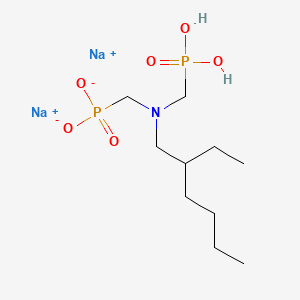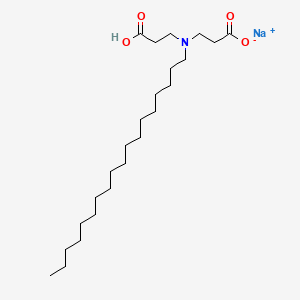
Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate is a synthetic compound known for its amphiphilic properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and a hydrophilic carboxyethyl group, which allows it to interact with both hydrophobic and hydrophilic substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate typically involves the reaction of octadecylamine with beta-alanine in the presence of a carboxyethylating agent. The reaction is carried out under basic conditions, often using sodium hydroxide or sodium carbonate as the base. The process involves the following steps:
Reaction of Octadecylamine with Beta-Alanine: Octadecylamine is reacted with beta-alanine to form an intermediate.
Carboxyethylation: The intermediate is then carboxyethylated using a carboxyethylating agent such as 3-chloropropionic acid.
Neutralization: The reaction mixture is neutralized with sodium hydroxide to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous stirring and controlled temperature conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and carboxylic acids.
Substitution: The compound can undergo substitution reactions, particularly at the carboxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Mecanismo De Acción
The mechanism of action of Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate is primarily based on its ability to interact with both hydrophobic and hydrophilic molecules. This interaction is facilitated by the compound’s amphiphilic structure, which allows it to form micelles and other aggregates. These aggregates can encapsulate hydrophobic molecules, enhancing their solubility and stability in aqueous environments. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, leading to changes in membrane permeability and protein function.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate
- N,O-(2-carboxyethyl)chitosan
- Trisodium dicarboxymethyl alaninate
Uniqueness
Sodium N-(2-carboxyethyl)-N-octadecyl-beta-alaninate is unique due to its long alkyl chain, which provides enhanced hydrophobic interactions compared to shorter-chain analogs. This property makes it particularly effective in applications requiring strong surfactant activity and stabilization of hydrophobic molecules.
Propiedades
Número CAS |
25054-73-3 |
|---|---|
Fórmula molecular |
C24H46NNaO4 |
Peso molecular |
435.6 g/mol |
Nombre IUPAC |
sodium;3-[2-carboxyethyl(octadecyl)amino]propanoate |
InChI |
InChI=1S/C24H47NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25(21-18-23(26)27)22-19-24(28)29;/h2-22H2,1H3,(H,26,27)(H,28,29);/q;+1/p-1 |
Clave InChI |
ZWTPGLDWRUXDAX-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(CCC(=O)O)CCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


